1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one

Description

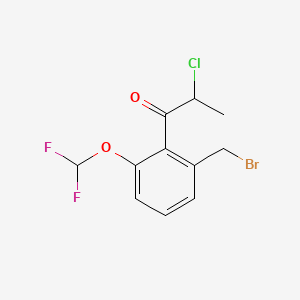

This compound features a phenyl ring substituted with a bromomethyl group at position 2 and a difluoromethoxy group at position 6. The ketone group at position 1 is bonded to a 2-chloropropan-1-one moiety. Its molecular formula is C₁₁H₁₀BrClF₂O₂, with a molecular weight of ~330.56 g/mol (estimated). The bromomethyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the difluoromethoxy group improves metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C11H10BrClF2O2 |

|---|---|

Molecular Weight |

327.55 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-6-(difluoromethoxy)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C11H10BrClF2O2/c1-6(13)10(16)9-7(5-12)3-2-4-8(9)17-11(14)15/h2-4,6,11H,5H2,1H3 |

InChI Key |

HHLCYRWSZDUUQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC=C1OC(F)F)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Synthetic Approaches

| Parameter | Sequential Functionalization | Convergent Synthesis |

|---|---|---|

| Total Yield | ~30% (cumulative) | ~40% |

| Step Count | 3 | 4 |

| Purification Complexity | Moderate (column chromatography) | High (multiple intermediates) |

| Scalability | Suitable for gram-scale | Limited by coupling efficiency |

Mechanistic Insights and Side Reactions

Bromomethylation Selectivity

Radical bromination with NBS preferentially targets benzylic positions due to stabilization of the transition state by the aromatic ring. Competing aromatic bromination is minimized by using AIBN to promote radical pathways over electrophilic mechanisms.

Chlorination Regioselectivity

The α-carbon to the ketone is activated for deprotonation due to conjugative stabilization of the enolate. Employing bulky bases like LDA ensures selective deprotonation at the 2-position of the propanone.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Elimination reactions: The compound can participate in elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.

Scientific Research Applications

1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a complex organic compound with a unique molecular structure that includes a bromomethyl group, a difluoromethoxy group, and a chloropropanone moiety. The molecular formula for this compound is C11H10BrClF2O2, and it has a molecular weight of approximately 327.55 g/mol. It is notable for its potential applications in various fields, including organic synthesis and biological research, due to its unique functional groups that enhance its reactivity and interaction with biological targets.

Scientific Research Applications

This compound is significant in scientific research because of its potential applications in:

- Organic Synthesis The compound's functional groups enhance its reactivity. It can undergo reactions such as nucleophilic substitution when using reagents like sodium hydroxide or redox reactions with oxidizing agents such as potassium permanganate, or reducing agents like lithium aluminum hydride.

- Biological Research The presence of the difluoromethoxy group enhances the compound's binding affinity to enzymes or receptors, potentially modulating various biological pathways. It is a candidate for further investigation in pharmacological studies, particularly as a possible lead compound in drug discovery.

- Drug Discovery It can interact with specific molecular targets within biological systems.

The unique combination of functional groups in this compound confers specific chemical properties, enhancing its reactivity and potential interactions with biological targets compared to similar compounds.

Table of Comparison

| Compound Name | Key Differences | Unique Features |

|---|---|---|

| 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one | Lacks the difluoromethoxy group | Simpler structure with potential different reactivity |

| 1-(2-(Difluoromethoxy)phenyl)-2-chloropropan-1-one | Lacks the bromomethyl group | Different reactivity profile due to absence of bromine |

| 1-(2-(Bromomethyl)-6-(methoxy)phenyl)-2-chloropropan-1-one | Contains a methoxy group instead of difluoromethoxy | Potentially different solubility and biological activity |

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethoxy groups allows the compound to engage in various chemical interactions, such as binding to enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.

Comparison with Similar Compounds

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one

Key Structural Differences :

- Position 6 substituent : Difluoromethoxy (-OCHF₂) vs. methylthio (-SCH₃).

- Electronic and steric effects :

- Difluoromethoxy is highly electronegative due to fluorine atoms, increasing resistance to oxidative metabolism.

- Methylthio is a weaker electron-withdrawing group but participates in sulfur-specific reactions (e.g., oxidation to sulfoxides).

Physicochemical Properties :

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

Key Structural Differences :

- Core structure: α,β-unsaturated ketone (enone) vs. saturated ketone.

- Substituents : Multiple halogens (Cl, F) vs. single Cl and Br.

Reactivity and Stability :

- The enone system in the dichloro-fluorophenyl compound allows Michael addition reactions, unlike the saturated ketone in the target compound.

- Bromomethyl in the target compound provides a reactive site for alkylation or cross-coupling reactions , absent in the dichloro-fluorophenyl analog.

1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one

Key Structural Differences :

- Position 2 substituent : Bromomethyl (-CH₂Br) vs. carboxymethyl (-CH₂COOH).

Physicochemical and Functional Contrasts :

Research Findings and Trends

- Electrophilicity Hierarchy : Bromomethyl > Carboxymethyl > Methylthio > Difluoromethoxy (in substitution reactions).

- Metabolic Stability : Difluoromethoxy > Methylthio > Carboxymethyl (due to fluorine’s metabolic inertness) .

Biological Activity

1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 327.55 g/mol. Its structure includes:

- Bromomethyl group : Enhances reactivity and potential interactions with biological targets.

- Difluoromethoxy group : Increases binding affinity to enzymes or receptors.

- Chloropropanone moiety : Imparts additional chemical properties that may influence biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The difluoromethoxy group is particularly significant as it enhances the compound's binding affinity, potentially modulating various biological pathways.

Interaction Studies

Recent studies have focused on the interaction mechanisms of this compound with enzymes and receptors, suggesting that it may inhibit or modulate their activity. Such interactions can affect specific biochemical pathways, leading to changes in cellular processes. Further research is essential to elucidate these mechanisms fully and assess their implications for drug development.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, a study on N-substituted chloroacetamides demonstrated effective antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans . The presence of halogenated groups in these compounds was linked to enhanced lipophilicity, facilitating their penetration through cell membranes.

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| N-(4-fluorophenyl) chloroacetamide | Antimicrobial | Effective against Gram-positive bacteria |

| N-(3-bromophenyl) chloroacetamide | Antimicrobial | High activity against MRSA |

| This compound | Potentially antimicrobial | Needs further investigation |

Case Study 1: Binding Affinity Analysis

A study investigated the binding affinity of various halogenated compounds, including this compound, using quantitative structure-activity relationship (QSAR) models. The results indicated that the presence of halogen atoms significantly influenced binding interactions with target proteins, suggesting a promising avenue for drug design .

Case Study 2: In Vitro Testing

In vitro assays have been conducted to evaluate the antimicrobial efficacy of related compounds against common pathogens. These tests revealed that structural modifications could enhance or diminish biological activity, highlighting the importance of specific functional groups in determining efficacy .

Q & A

Q. What are the common synthetic routes for 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis likely involves a multi-step approach:

Friedel-Crafts Acylation : Introduce the chloropropanone moiety to the aromatic ring using 2-chloropropanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Bromomethylation : Electrophilic bromination at the ortho position using N-bromosuccinimide (NBS) or HBr/H₂O₂ under controlled temperature (0–25°C) to avoid over-bromination .

Difluoromethoxy Introduction : Replace a hydroxyl or nitro group with difluoromethoxy via nucleophilic substitution (e.g., using difluoromethyl triflate and a base like K₂CO₃) .

- Optimization : Yield can be improved by optimizing solvent polarity (e.g., dichloromethane for acylation), catalyst loading (10–20 mol%), and stepwise purification (column chromatography).

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (XRD) : Resolves the 3D arrangement of the bromomethyl, difluoromethoxy, and chloropropanone groups, confirming stereochemistry .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies chemical environments (e.g., splitting patterns for difluoromethoxy [-OCF₂H] at δ ~6.5–7.0 ppm in ¹H NMR) .

- 19F NMR : Confirms the presence of the difluoromethoxy group (δ ~-80 to -85 ppm) .

- IR Spectroscopy : Detects the ketone carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the electronic properties and reactivity of the compound?

- Methodological Answer :

- Electronic Effects : The difluoromethoxy group (-OCF₂H) is electron-withdrawing due to the electronegativity of fluorine, reducing electron density on the aromatic ring. This can be quantified via Hammett substituent constants (σ ~0.5) or DFT calculations (e.g., natural bond orbital analysis) to map charge distribution .

- Reactivity Impact : The group directs electrophilic substitution to meta/para positions and stabilizes intermediates in nucleophilic aromatic substitution. Comparative studies with methoxy (-OCH₃) analogs show slower reaction rates in SNAr reactions due to reduced leaving-group ability .

Q. What are the potential applications of this compound in medicinal chemistry, based on structural analogs?

- Methodological Answer :

- Antimicrobial Agents : Analogous chlorophenyl ketones exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption. Bioactivity can be tested using microbroth dilution assays (MIC values) .

- Sodium Channel Blockers : The difluoromethoxy group is found in voltage-gated sodium channel inhibitors (e.g., indoxacarb derivatives). Patch-clamp electrophysiology assays can assess blockade efficiency in neuronal cells .

Q. How can computational methods like DFT predict the reactivity of the bromomethyl group in substitution reactions?

- Methodological Answer :

- Transition-State Modeling : DFT (e.g., B3LYP/6-31G*) calculates activation energies for SN2 reactions at the bromomethyl site. Solvent effects (PCM model) and steric hindrance from the chloropropanone group are critical parameters .

- NBO Analysis : Predicts charge distribution at the bromine atom, correlating with nucleophilic attack feasibility. For example, higher positive charge on Br enhances reactivity toward thiols or amines .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for similar brominated aryl ketones?

- Methodological Answer :

- Controlled Replication : Reproduce reactions from conflicting studies (e.g., vs. 19) while standardizing variables (solvent purity, catalyst source).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-brominated derivatives) that may reduce yields. Adjust NBS stoichiometry or reaction time to suppress over-bromination .

- Computational Screening : Compare activation energies for competing pathways (e.g., bromination vs. oxidation) using DFT to identify dominant mechanisms .

Experimental Design Considerations

Q. What strategies can mitigate decomposition of the difluoromethoxy group under acidic conditions?

- Methodological Answer :

- pH Control : Use buffered solutions (pH 7–8) during reactions to prevent acid-catalyzed hydrolysis of -OCF₂H to -OH.

- Protecting Groups : Temporarily replace -OCF₂H with a stable group (e.g., tert-butyldimethylsilyl ether) during harsh reactions .

- Real-Time Monitoring : Track decomposition via 19F NMR or in-line IR spectroscopy to optimize reaction timelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.